molecular formula C11H13NO2 B6169167 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one CAS No. 1566241-88-0

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one

Cat. No. B6169167
CAS RN: 1566241-88-0
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one, also known as OPO, is an organic compound belonging to the class of heterocyclic compounds. It is an aromatic compound due to its cyclic structure, which consists of a six-membered ring containing three carbon atoms and three nitrogen atoms. OPO is a versatile compound with numerous applications in various fields of research and industry. The compound is used as a starting material for the synthesis of other compounds, and it has been studied for its potential use in drug development and other biomedical applications.

Mechanism of Action

The mechanism of action of 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, as well as an antioxidant and anti-inflammatory agent. The compound has been shown to bind to proteins and inhibit their activity. Additionally, it has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one are not yet fully understood. However, it has been studied for its potential use as an antioxidant, anti-inflammatory, and anticancer agent. The compound has been shown to reduce oxidative stress and inflammation, which may be beneficial in the treatment of certain diseases. Additionally, it has been studied for its ability to bind to proteins and inhibit their activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one in lab experiments include its availability, low cost, and ease of synthesis. Additionally, the compound has been studied for its potential use in drug development and other biomedical applications. The main limitation of using 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one in lab experiments is the lack of knowledge about its mechanism of action and biochemical and physiological effects.

Future Directions

The future directions for research on 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one include further studies on its mechanism of action and biochemical and physiological effects. Additionally, further research should be conducted to explore its potential use as an antioxidant, anti-inflammatory, and anticancer agent. Furthermore, studies should be conducted to explore its potential use in drug development and other biomedical applications. Finally, research should be conducted to explore the potential of 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one as a starting material for the synthesis of other compounds.

Synthesis Methods

The synthesis of 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one can be achieved through the condensation reaction between an aldehyde and a pyridine derivative. This is accomplished by mixing an aldehyde, such as acetaldehyde, with a pyridine derivative, such as 2-chloro-3-methylpyridine, in the presence of a base, such as sodium hydroxide. The reaction proceeds through an intramolecular cyclization to form a six-membered ring containing three carbon atoms and three nitrogen atoms. The product is then isolated and purified by recrystallization.

Scientific Research Applications

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one has been studied for its potential use in drug development and other biomedical applications. It has been used as a starting material for the synthesis of other compounds, including bioactive compounds. The compound has also been studied for its ability to bind to proteins and for its potential use as an inhibitor of enzymes. Additionally, 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one has been investigated for its potential use as an antioxidant, anti-inflammatory, and anticancer agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one involves the condensation of pyridine-3-carboxaldehyde with 3-hydroxytetrahydrofuran followed by oxidation of the resulting intermediate.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "3-Hydroxytetrahydrofuran", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve pyridine-3-carboxaldehyde (1.0 equiv) and 3-hydroxytetrahydrofuran (1.2 equiv) in ethanol and add sodium borohydride (1.5 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add acetic acid to the reaction mixture to quench the excess sodium borohydride. Filter the mixture to remove the solid byproduct and evaporate the solvent under reduced pressure.", "Step 3: Dissolve the resulting intermediate in ethanol and add hydrogen peroxide (1.2 equiv) and sodium hydroxide (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Acidify the reaction mixture with acetic acid and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] }

CAS RN

1566241-88-0

Product Name

2-(oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one

Molecular Formula

C11H13NO2

Molecular Weight

191.2

Purity

95

Origin of Product

United States

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